molecular formula C17H16N4O2S B2938486 2-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2194906-85-7

2-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No. B2938486
CAS RN: 2194906-85-7
M. Wt: 340.4
InChI Key: YHUBRVRYHLYMNO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an azetidine ring and a 1,2,3-triazole ring. The presence of these rings suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and 1,2,3-triazole rings would likely play a significant role in its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored or used. Azetidine derivatives can undergo a variety of reactions, including alkylation and cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would be important considerations .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • A study by Genin et al. (2000) explored nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibiotics, focusing on expanding the spectrum of activity to include Gram-negative organisms. They found compounds with good activity against Haemophilus influenzae and Moraxella catarrhalis, highlighting the role of substituents on azole moieties in influencing antibacterial activity in vitro and in vivo Genin et al., 2000.
  • Saundane and Walmik (2013) synthesized azetidinone and thiazolidinone moieties linked to an indole nucleus, which displayed excellent antimicrobial, antimycobacterial, and cytotoxic activities, indicating their potential as novel treatments Saundane & Walmik, 2013.

Anticancer and Selective Estrogen Receptor Degrader

  • The development of AZD9833, an optimized series of tricyclic indazoles acting as selective estrogen receptor degraders (SERD) and antagonists for treating ER+ breast cancer, demonstrates the critical role of structural manipulation in achieving desired biological activity. This compound showed potent in vivo activity in mouse xenograft models, highlighting its clinical potential Scott et al., 2020.

Antitubercular Agents

  • Novel azetidinone derivatives comprising 1, 2, 4-triazole were designed and synthesized for anti-tubercular activity. Preliminary in silico designing and molecular docking identified potential drug candidates among azetidinone analogues, with some showing good anti-tubercular activity against Mycobacterium tuberculosis H37RV strain Thomas et al., 2014.

Broad Biological Activities of Triazole Compounds

  • Zhou and Wang (2012) reviewed the vast array of biological activities displayed by triazole compounds, including antifungal, antibacterial, antiviral, anti-inflammatory, and more. This comprehensive analysis underscores the triazole ring's versatility and potential in medicinal drug development Zhou & Wang, 2012.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and potential for bioaccumulation. Proper handling and storage procedures would be necessary to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as medicine or materials science. Further studies could also investigate its synthesis, properties, and mechanism of action in more detail .

properties

IUPAC Name

2-[1-(3-phenylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-24(23,20-12-16(13-20)21-18-9-10-19-21)17-8-4-7-15(11-17)14-5-2-1-3-6-14/h1-11,16H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUBRVRYHLYMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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